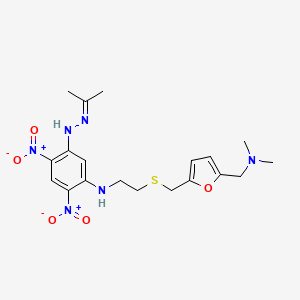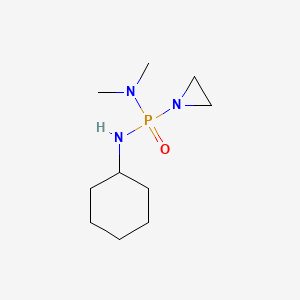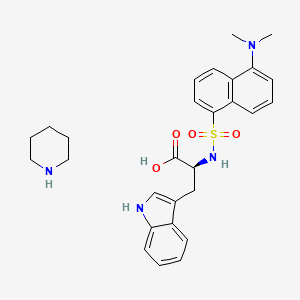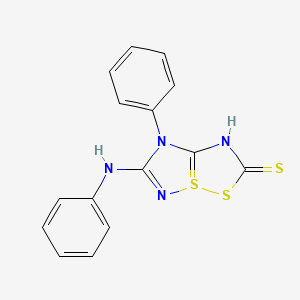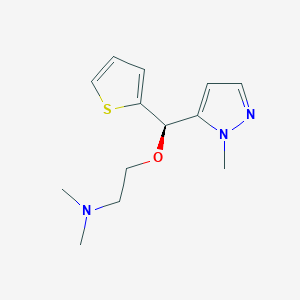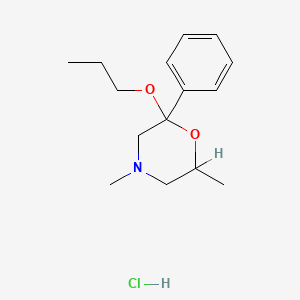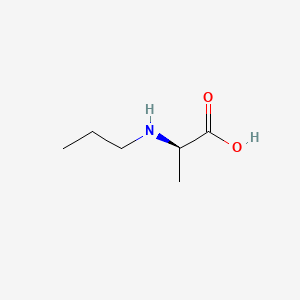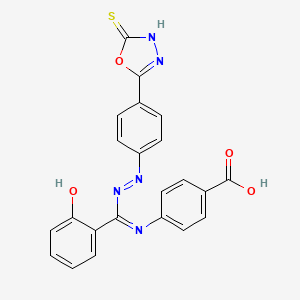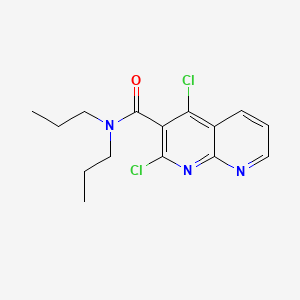
2,4-Dimethyl-7-(1-oxohexyl)-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジメチル-7-(1-オキソヘキシル)-2H-1,4-ベンゾキサジン-3(4H)-オンは、ベンゾキサジンオンファミリーに属する有機化合物です。この化合物は、ジメチル基とオキソヘキシル基で置換されたベンゾキサジンオンコアを含む独自の構造によって特徴付けられます。ベンゾキサジンオンは、農業、医薬品、材料科学など、さまざまな分野で多様な生物活性と用途が知られています。
2. 製法
合成経路と反応条件
2,4-ジメチル-7-(1-オキソヘキシル)-2H-1,4-ベンゾキサジン-3(4H)-オンの合成は、通常、以下の手順を伴います。
ベンゾキサジンオンコアの形成: ベンゾキサジンオンコアは、酸性または塩基性条件下で、アントラニル酸誘導体などの適切な前駆体の環化によって合成できます。
置換反応: ジメチル基とオキソヘキシル基の導入は、置換反応によって達成できます。たとえば、ジメチル基は、ヨードメタンなどのメチル化剤を用いたアルキル化反応によって導入できます。
酸化反応: オキソヘキシル基は、酸化反応によって導入できます。ここで、適切なヘキシル前駆体は、ケトン官能基を形成するように酸化されます。
工業生産方法
工業的な設定では、2,4-ジメチル-7-(1-オキソヘキシル)-2H-1,4-ベンゾキサジン-3(4H)-オンの生産には、大規模なバッチプロセスまたは連続プロセスが含まれる場合があります。重要な考慮事項には、収率と純度を最大化するために、温度、圧力、触媒選択などの反応条件を最適化することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-(1-oxohexyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution Reactions: The introduction of the dimethyl and oxohexyl groups can be achieved through substitution reactions. For example, the dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide.
Oxidation Reactions: The oxohexyl group can be introduced through oxidation reactions, where a suitable hexyl precursor is oxidized to form the ketone functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity.
化学反応の分析
反応の種類
2,4-ジメチル-7-(1-オキソヘキシル)-2H-1,4-ベンゾキサジン-3(4H)-オンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変えたりするために、さらに酸化できます。
還元: 還元反応は、ケトン基をアルコールや他の還元型に変換するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: ハロアルカン、アシルクロリド、スルホニルクロリドなどの試薬は、置換反応で一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはアルデヒドを生成する可能性がありますが、還元はアルコールを生成する可能性があります。
科学的研究の応用
2,4-ジメチル-7-(1-オキソヘキシル)-2H-1,4-ベンゾキサジン-3(4H)-オンは、幅広い科学研究の用途があります。
化学: この化合物は、より複雑な分子や材料の合成における構成ブロックとして使用されます。
生物学: 抗菌性、抗真菌性、抗がん性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探るための研究が進行中です。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
作用機序
2,4-ジメチル-7-(1-オキソヘキシル)-2H-1,4-ベンゾキサジン-3(4H)-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、その抗菌活性は、細菌細胞膜を破壊したり、重要な酵素を阻害したりする能力に起因する可能性があります。がん研究では、この化合物は、さまざまなシグナル伝達経路を通じてアポトーシスを誘導したり、細胞増殖を阻害したりする可能性があります。
類似化合物との比較
類似化合物
2,4-ジメチル-2H-1,4-ベンゾキサジン-3(4H)-オン: オキソヘキシル基を欠いており、これは異なる生物活性をもたらす可能性があります。
7-(1-オキソヘキシル)-2H-1,4-ベンゾキサジン-3(4H)-オン: ジメチル基を欠いており、これは化学反応性と特性に影響を与える可能性があります。
2,4-ジメチル-7-(1-ヒドロキシヘキシル)-2H-1,4-ベンゾキサジン-3(4H)-オン: ケトンではなくヒドロキシル基が含まれており、異なる化学的および生物学的特性をもたらします。
独自性
2,4-ジメチル-7-(1-オキソヘキシル)-2H-1,4-ベンゾキサジン-3(4H)-オンは、ジメチル基とオキソヘキシル基の両方が存在するため、類似の化合物と比較してユニークです。
特性
CAS番号 |
135420-25-6 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
7-hexanoyl-2,4-dimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H21NO3/c1-4-5-6-7-14(18)12-8-9-13-15(10-12)20-11(2)16(19)17(13)3/h8-11H,4-7H2,1-3H3 |
InChIキー |
UIZJKVJWRVLGTB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



